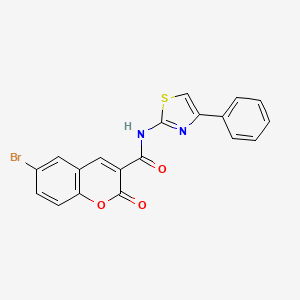![molecular formula C20H25N3O B11662842 4-phenyl-N-[(E)-(4-propoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B11662842.png)
4-phenyl-N-[(E)-(4-propoxyphenyl)methylidene]-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-phényl-N-[(E)-(4-propoxyphényl)méthylidène]-1-pipérazinamine est un composé azométhinique, qui est un type de composé chimique généralement formé par la condensation d’une amine avec un aldéhyde ou une cétone. Les bases de Schiff sont connues pour leurs applications diverses dans divers domaines en raison de leurs propriétés chimiques intéressantes, notamment leur potentiel en optique non linéaire, en chimie de coordination et en pharmacologie .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-phényl-N-[(E)-(4-propoxyphényl)méthylidène]-1-pipérazinamine implique généralement la réaction de condensation entre la 4-phénylpiperazine et le 4-propoxybenzaldéhyde. La réaction est généralement réalisée dans un solvant tel que l’éthanol ou le méthanol sous reflux. Le mélange réactionnel est chauffé pour faciliter la formation de la base de Schiff, et le produit est ensuite isolé par filtration et recristallisation .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l’approche générale impliquerait l’augmentation de la synthèse en laboratoire. Cela comprendrait l’optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification efficaces telles que la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 4-phényl-N-[(E)-(4-propoxyphényl)méthylidène]-1-pipérazinamine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d’autres produits d’oxydation.
Réduction : Les réactions de réduction peuvent convertir la base de Schiff en amine et en aldéhyde correspondants.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile, telles que la nitration ou l’halogénation.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d’hydrogène (H2O2).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont généralement utilisés.
Principaux produits formés
Oxydation : L’oxydation peut conduire à la formation d’acides carboxyliques ou d’autres dérivés oxydés.
Réduction : La réduction donne généralement l’amine et l’aldéhyde d’origine.
4. Applications de la recherche scientifique
La 4-phényl-N-[(E)-(4-propoxyphényl)méthylidène]-1-pipérazinamine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme ligand en chimie de coordination pour former des complexes stables avec les métaux de transition.
Biologie : Étudié pour son potentiel en tant qu’inhibiteur enzymatique et pour ses propriétés pharmacologiques.
Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment les activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux aux propriétés optiques non linéaires pour les applications optoélectroniques
Applications De Recherche Scientifique
4-phenyl-N-[(E)-(4-propoxyphenyl)methylidene]-1-piperazinamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its pharmacological properties.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with nonlinear optical properties for optoelectronic applications
Mécanisme D'action
Le mécanisme d’action de la 4-phényl-N-[(E)-(4-propoxyphényl)méthylidène]-1-pipérazinamine implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. La base de Schiff peut former des complexes de coordination avec des ions métalliques, qui peuvent ensuite interagir avec des molécules biologiques. Les effets pharmacologiques du composé sont souvent attribués à sa capacité à inhiber des enzymes spécifiques ou à interférer avec les voies cellulaires .
Comparaison Avec Des Composés Similaires
Composés similaires
- N′-[(E)-(2,5-diméthoxyphényl)méthylidène]biphényl-4-carbohydrazide
- N′-[(E)-(4-fluorophényl)méthylidène]biphényl-4-carbohydrazide
- N′-[(E)-(4-chlorophényl)(phényl)méthylidène]-4-méthylbenzènesulfonohydrazide
Unicité
La 4-phényl-N-[(E)-(4-propoxyphényl)méthylidène]-1-pipérazinamine est unique en raison de ses caractéristiques structurales spécifiques, telles que la présence d’un cycle pipérazine et d’un groupe propoxy
Propriétés
Formule moléculaire |
C20H25N3O |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
(E)-N-(4-phenylpiperazin-1-yl)-1-(4-propoxyphenyl)methanimine |
InChI |
InChI=1S/C20H25N3O/c1-2-16-24-20-10-8-18(9-11-20)17-21-23-14-12-22(13-15-23)19-6-4-3-5-7-19/h3-11,17H,2,12-16H2,1H3/b21-17+ |
Clé InChI |
VLVSTHDNCRVLQC-HEHNFIMWSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3 |
SMILES canonique |
CCCOC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11662764.png)
![Diethyl 3-methyl-5-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B11662769.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11662784.png)
![N-(4-bromophenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11662791.png)
![(5Z)-1-(4-ethoxyphenyl)-2-thioxo-5-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylidene]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11662799.png)
![ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11662802.png)

![N-[4-(dimethylamino)benzyl]-1-phenyl-1H-benzimidazol-5-amine](/img/structure/B11662819.png)
![methyl [6-chloro-2-(4-methoxyphenyl)-4-phenylquinazolin-3(4H)-yl]acetate](/img/structure/B11662826.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B11662830.png)
![(5E)-1-(3,5-dimethylphenyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-hydroxypyrimidine-4,6(1H,5H)-dione](/img/structure/B11662837.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B11662846.png)
![4-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl furan-2-carboxylate](/img/structure/B11662854.png)
